molecular formula C12H20O3 B099231 1-Hydroxycyclopentyl cyclohexanecarboxylate CAS No. 16508-97-7

1-Hydroxycyclopentyl cyclohexanecarboxylate

Cat. No. B099231
CAS RN: 16508-97-7
M. Wt: 212.28 g/mol
InChI Key: WJQYROTXDHVIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxycyclopentyl cyclohexanecarboxylate, also known as HOCPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HOCPCA is a selective agonist of the GPR109A receptor, which is primarily expressed in adipose tissue and plays a key role in regulating lipid metabolism. In

Mechanism Of Action

1-Hydroxycyclopentyl cyclohexanecarboxylate acts as a selective agonist of the GPR109A receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to a decrease in lipolysis and an increase in fatty acid uptake, which helps to regulate lipid metabolism and prevent obesity. Additionally, 1-Hydroxycyclopentyl cyclohexanecarboxylate has been shown to have anti-inflammatory properties through its interaction with the GPR109A receptor.

Biochemical And Physiological Effects

1-Hydroxycyclopentyl cyclohexanecarboxylate has been shown to have a number of biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory activity, and anti-cancer properties. In animal studies, 1-Hydroxycyclopentyl cyclohexanecarboxylate has been shown to reduce body weight and improve glucose tolerance, indicating its potential as a treatment for obesity and related metabolic disorders. 1-Hydroxycyclopentyl cyclohexanecarboxylate has also been shown to reduce inflammation in a variety of tissues, including the brain, lungs, and skin.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 1-Hydroxycyclopentyl cyclohexanecarboxylate in lab experiments is its selectivity for the GPR109A receptor, which allows for more precise targeting of lipid metabolism and inflammation. However, 1-Hydroxycyclopentyl cyclohexanecarboxylate can be difficult to synthesize in large quantities and is relatively expensive compared to other compounds. Additionally, the effects of 1-Hydroxycyclopentyl cyclohexanecarboxylate on human subjects have not been extensively studied, which limits its potential clinical applications.

Future Directions

There are several areas of future research that could further elucidate the potential therapeutic applications of 1-Hydroxycyclopentyl cyclohexanecarboxylate. One area of focus could be the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to determine the safety and efficacy of 1-Hydroxycyclopentyl cyclohexanecarboxylate in human subjects, particularly in the treatment of obesity and related metabolic disorders. Finally, the anti-inflammatory and anti-cancer properties of 1-Hydroxycyclopentyl cyclohexanecarboxylate could be further explored to identify potential new treatments for these conditions.

Synthesis Methods

The synthesis of 1-Hydroxycyclopentyl cyclohexanecarboxylate involves a multistep process that begins with the formation of a cyclopentene intermediate, which is then subjected to a series of reactions including hydroxylation, epoxidation, and reduction. The final product is obtained through a cyclization reaction using a palladium catalyst. The synthesis of 1-Hydroxycyclopentyl cyclohexanecarboxylate has been optimized over the years to improve yield and purity, and several variations of the method have been reported in the literature.

Scientific Research Applications

1-Hydroxycyclopentyl cyclohexanecarboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its role in regulating lipid metabolism and preventing obesity and related metabolic disorders. 1-Hydroxycyclopentyl cyclohexanecarboxylate has also been studied for its anti-inflammatory and anti-cancer properties, as well as its potential as a treatment for neurological disorders such as Alzheimer's disease and multiple sclerosis.

properties

CAS RN

16508-97-7

Product Name

1-Hydroxycyclopentyl cyclohexanecarboxylate

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(1-hydroxycyclopentyl) cyclohexanecarboxylate

InChI

InChI=1S/C12H20O3/c13-11(10-6-2-1-3-7-10)15-12(14)8-4-5-9-12/h10,14H,1-9H2

InChI Key

WJQYROTXDHVIDL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)OC2(CCCC2)O

Canonical SMILES

C1CCC(CC1)C(=O)OC2(CCCC2)O

Other CAS RN

16508-97-7

synonyms

Cyclohexanecarboxylic acid 1-hydroxycyclopentyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.